![molecular formula C11H13NO B11913820 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine
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Overview
Description
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azirine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an azirine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-1a,2,7,7a-tetrahydro-2,7-methanonaphtho[2,3-b]oxirene
- 7,7-dimethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-azirine-naphthalene
Uniqueness
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and azirine ring make it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine |
InChI |
InChI=1S/C11H13NO/c1-13-11-4-2-3-7-5-9-10(12-9)6-8(7)11/h2-4,9-10,12H,5-6H2,1H3 |
InChI Key |
RPHPOEXKZQEAFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3C(C2)N3 |
Origin of Product |
United States |
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